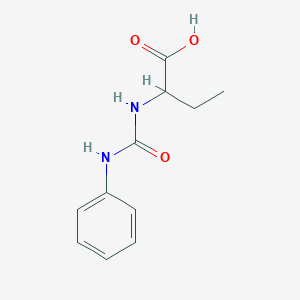

2-(Phenylcarbamoylamino)butanoic acid

Description

Overview of Urea (B33335) Derivatives in Medicinal Chemistry and Chemical Biology

The urea functional group is a cornerstone in modern drug discovery and medicinal chemistry. researchgate.netmdpi.com This structural motif, characterized by a carbonyl group flanked by two nitrogen atoms, is present in a multitude of bioactive compounds and clinically approved drugs. The key to the urea group's utility lies in its ability to act as a rigid and effective hydrogen bond donor and acceptor, allowing it to form stable, high-affinity interactions with biological targets such as proteins and enzymes. nih.gov This capacity for strong and specific binding is crucial for modulating the potency and selectivity of a drug. researchgate.net

Urea derivatives are integral to a wide array of therapeutic agents, including anticancer, antibacterial, and antiviral drugs. researchgate.netnih.gov The synthesis of these derivatives often involves the reaction of an amine with an isocyanate, a reliable method used extensively in pharmaceutical research to generate diverse libraries of compounds for screening. researchgate.net The stability and versatile binding capabilities of the urea moiety make it a privileged structure in the design of new therapeutic entities. nih.gov

Significance of Butanoic Acid Scaffolds in Bioactive Molecules

Derivatives of butanoic acid have been investigated for a range of biological activities. For instance, certain butanoic acid derivatives have been synthesized and studied for potential cytotoxic and antimicrobial activities. researchgate.net Others have been designed as nonsteroidal 5α-reductase inhibitors. nih.gov The butanoic acid backbone provides a flexible yet defined framework that can be chemically modified to optimize biological activity. A well-known example in medicinal chemistry is the modification of the valine-derived butanoic acid structure in the drug Valsartan, which is used to treat high blood pressure. mdpi.com This highlights how the butanoic acid scaffold can be a key component of highly successful therapeutic agents.

Contextualization of 2-(Phenylcarbamoylamino)butanoic Acid within Amino Acid Analogues Research

This compound is an analogue of the non-proteinogenic amino acid, 2-aminobutanoic acid. Amino acid analogues are molecules that are structurally similar to natural amino acids and can mimic or antagonize their biological functions. This strategy is a powerful tool in chemical biology and drug design. By modifying the structure of a natural amino acid, researchers can create compounds with enhanced stability, altered receptor-binding profiles, or novel biological activities. nih.gov

The synthesis of amino acid analogues is a significant area of research. For example, analogues of 2-amino-4-phosphonobutanoic acid (AP4) have been created to study glutamate (B1630785) receptors in the brain, demonstrating how subtle structural changes can lead to different activities at various biological targets. nih.gov Research into β-phenylalanine derivatives, another class of amino acid analogues, has shown their potential as therapeutic agents due to their pseudopeptidic nature and greater stability compared to natural α-amino acids. nih.gov Therefore, this compound fits within this research paradigm as a synthetic amino acid analogue designed by modifying the amino group of 2-aminobutanoic acid.

Scope and Objectives of Academic Research on the Chemical Compound

While specific, in-depth research focusing solely on this compound is not extensively documented in publicly available literature, the objectives for studying such a compound can be inferred from research on its constituent parts. The primary synthesis route for this compound would logically involve the reaction of 2-aminobutanoic acid with phenyl isocyanate. This is a standard and well-established method for creating N-phenylurea derivatives from a primary amine.

A plausible synthetic scheme is presented below:

Reaction: 2-aminobutanoic acid + Phenyl isocyanate → this compound

Academic research on this molecule would likely focus on several key areas:

Synthesis and Characterization: Developing efficient synthetic protocols and fully characterizing the compound's chemical and physical properties. A general synthesis for a related compound, 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic acid, has been achieved by reacting an aniline (B41778) with an anhydride. mdpi.com

Biological Screening: Evaluating the compound's activity against a variety of biological targets. Given its structure, it might be screened for activity as an enzyme inhibitor (e.g., against urease or cholinesterase), an anticancer agent, or for antimicrobial properties. mdpi.comnih.gov

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of related analogues by modifying the phenyl group or the butanoic acid chain to understand how structural changes impact biological activity.

The overarching goal would be to determine if the unique combination of the phenylurea group, the amino acid-like backbone, and the butanoic acid side chain results in a molecule with novel and potentially useful biological properties.

Data Tables

Table 1: Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |

| This compound | C₁₁H₁₄N₂O₃ | 222.24 | Phenylurea, Butanoic Acid, α-Amino Acid Analogue |

| 2-Aminobutanoic acid | C₄H₉NO₂ | 103.12 | α-Amino Acid |

| Phenyl isocyanate | C₇H₅NO | 119.12 | Isocyanate |

| Valsartan | C₂₄H₂₉N₅O₃ | 435.52 | Butanoic acid derivative, Biphenyl, Tetrazole |

Structure

3D Structure

Properties

IUPAC Name |

2-(phenylcarbamoylamino)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c1-2-9(10(14)15)13-11(16)12-8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H,14,15)(H2,12,13,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXCFAXUHECFUJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)NC(=O)NC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10387859 | |

| Record name | AG-670/33924008 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10387859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65081-79-0 | |

| Record name | 2-[[(Phenylamino)carbonyl]amino]butanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65081-79-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AG-670/33924008 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10387859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Phenylcarbamoylamino Butanoic Acid and Its Analogues

General Synthetic Strategies for Phenylcarbamoylamino Compounds

The formation of the phenylcarbamoylamino moiety, a substituted urea (B33335) linkage, on an amino acid or amine is a fundamental transformation in organic synthesis. Several general strategies are employed to create this functional group.

One of the most direct and common methods is the reaction of an amine with an isocyanate. Specifically, for N-phenylcarbamoyl amino acids, the amino group of the amino acid reacts with phenyl isocyanate. nih.govacs.org This reaction is typically efficient and proceeds via the nucleophilic addition of the amine nitrogen to the electrophilic carbonyl carbon of the isocyanate.

Another strategy involves a Curtius rearrangement of a corresponding azide, which generates an isocyanate intermediate that subsequently reacts with an aromatic amine to form the desired urea derivative. farmaciajournal.com This multi-step process provides an alternative route when the starting amine is part of a more complex synthetic sequence.

Furthermore, amide and urea bond formation can be achieved using various coupling reagents that activate carboxylic acids or their derivatives. While more common for standard amide bonds, reagents like carbodiimides can be used in multi-step sequences to build up the urea functionality. scispace.com An alternative approach involves the aminolysis of carbamates, such as phenyl N-phenylcarbamate, which can proceed through an isocyanate intermediate to yield the final product. nih.gov Electrochemical methods have also been reported for generating N-phenyl amino acid derivatives through a C–C coupling reaction involving CO2, presenting a novel route to related structures. nih.govrsc.org

Table 1: General Synthetic Strategies for Phenylcarbamoylamino Compounds

| Method | Reactants | Key Features | Reference(s) |

|---|---|---|---|

| Isocyanate Addition | Amino Acid + Phenyl Isocyanate | Direct, high-yielding nucleophilic addition. | nih.gov, acs.org |

| Curtius Rearrangement | Acyl Azide -> Isocyanate + Amine | Forms isocyanate in situ, useful for complex syntheses. | farmaciajournal.com |

| Carbamate (B1207046) Aminolysis | Phenyl N-phenylcarbamate + Amine | Proceeds via an isocyanate intermediate (E1cB mechanism). | nih.gov |

| Electrochemical Synthesis | Imine + CO2 | C-C bond formation using Mg/Pt electrodes. | nih.gov, rsc.org |

Targeted Synthesis of 2-(Phenylcarbamoylamino)butanoic Acid

The targeted synthesis of this compound typically starts from the corresponding α-amino acid, 2-aminobutanoic acid. The most straightforward approach is the direct reaction with phenyl isocyanate.

Reaction Pathways and Mechanisms

The predominant reaction pathway for the synthesis of this compound from 2-aminobutanoic acid and phenyl isocyanate is a nucleophilic addition mechanism.

Step 1: Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amino group in 2-aminobutanoic acid acts as a nucleophile. It attacks the electrophilic carbonyl carbon of the phenyl isocyanate molecule.

Step 2: Formation of a Zwitterionic Intermediate: This attack results in the formation of a transient zwitterionic intermediate where the nitrogen atom bears a positive charge and the oxygen atom of the isocyanate carbonyl group carries a negative charge.

Step 3: Proton Transfer: A rapid intramolecular or solvent-mediated proton transfer occurs from the newly positive nitrogen atom to the negative oxygen atom, leading to the formation of a neutral urea linkage.

This reaction is generally irreversible and proceeds cleanly to give the desired N-phenylcarbamoyl derivative. Under acidic conditions, particularly with heat, the product can cyclize to form a hydantoin (B18101) derivative, which is a consideration during workup and purification. nih.gov

Optimization of Reaction Conditions

To maximize the yield and purity of this compound, several reaction parameters can be optimized. The optimization process involves systematically varying conditions to find the ideal balance for reaction rate, conversion, and selectivity. nih.gov

Solvent: The choice of solvent is critical. Aprotic solvents such as dioxane, dichloromethane (B109758) (CH2Cl2), or dimethylformamide (DMF) are often preferred as they effectively solubilize the reactants without interfering with the reaction. farmaciajournal.comscispace.com The polarity and solubility characteristics of the chosen solvent can influence the reaction rate.

Temperature: The reaction between an amino acid and an isocyanate is typically exothermic and can often be run at room temperature. However, gentle heating may be employed to increase the rate of reaction, though excessive heat should be avoided to prevent side reactions like hydantoin formation. nih.gov Conversely, for highly reactive substrates, cooling might be necessary to control the reaction.

Stoichiometry: Using a slight excess of the isocyanate can ensure complete consumption of the starting amino acid. However, a large excess can complicate purification, requiring removal of unreacted isocyanate and its hydrolysis by-products (e.g., diphenylurea).

Reaction Time: The reaction progress is typically monitored using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the point of maximum conversion and avoid the formation of degradation products over extended periods.

Table 2: Illustrative Optimization Parameters for N-Acylation

| Parameter | Condition A | Condition B (Optimized) | Condition C | Outcome/Consideration |

|---|---|---|---|---|

| Solvent | Toluene | Dichloromethane (DCM) | Water | DCM often provides better solubility for reactants than non-polar solvents. Water can lead to isocyanate hydrolysis. |

| Temperature | 60 °C | 25 °C (Room Temp) | 0 °C | Room temperature is often sufficient and minimizes side reactions. nih.gov |

| Equivalents of Phenyl Isocyanate | 1.0 eq. | 1.1 eq. | 2.0 eq. | A small excess drives the reaction to completion. A large excess leads to purification challenges. |

| Reaction Time | 1 hour | 4 hours | 24 hours | Optimal time balances conversion with potential product degradation or side-product formation. |

Green Chemistry Approaches in Synthesis

In line with the principles of green chemistry, efforts are being made to develop more sustainable methods for amide and urea synthesis. sigmaaldrich.com These approaches aim to reduce waste, eliminate hazardous solvents, and improve energy efficiency. numberanalytics.com

Solvent-Free Synthesis: Mechanochemistry, which involves grinding solid reactants together (trituration), offers a solvent-free alternative. semanticscholar.org This method can lead to high reaction rates and good yields without the need for hazardous solvents, significantly reducing waste. Boric acid has been used as a catalyst in solvent-free amide synthesis from carboxylic acids and urea. semanticscholar.org

Biocatalysis: The use of enzymes, such as lipases or amidases, presents a highly selective and environmentally benign route for amide synthesis. numberanalytics.com While direct enzymatic synthesis of urea linkages is less common, enzymes can be used to produce chiral amino acid precursors under mild, aqueous conditions. nih.govgoogle.com

Alternative Solvents: Replacing conventional volatile organic compounds (VOCs) like DMF and CH2Cl2 with greener solvents (e.g., water, ethanol, or bio-based solvents) is a key goal. scispace.com The development of catalytic systems that are effective in these benign media is an active area of research.

Catalytic Approaches: Moving from stoichiometric activators to catalytic methods improves atom economy. bohrium.com Boronic acid-based organocatalysts, for example, have been shown to facilitate direct amidations under mild conditions. sigmaaldrich.com

Enantioselective Synthesis of Stereoisomers

The α-carbon of this compound is a stereocenter, meaning the molecule exists as a pair of enantiomers, (R) and (S). For many biological applications, only one enantiomer is active, making enantioselective synthesis crucial. This involves producing a single enantiomer, rather than a 1:1 racemic mixture. Key strategies rely on the enantioselective synthesis of the precursor, 2-aminobutanoic acid.

Chiral Auxiliaries and Catalysts

The asymmetric construction of the chiral center is typically achieved using either chiral auxiliaries or chiral catalysts.

Chiral Auxiliaries: A chiral auxiliary is a chiral molecule that is temporarily attached to an achiral substrate to direct a subsequent reaction to occur with high diastereoselectivity. researchgate.net After the new stereocenter is formed, the auxiliary is cleaved and can often be recovered. For synthesizing a specific enantiomer of 2-aminobutanoic acid, a common approach involves the stereoselective alkylation of a glycine-derived Schiff base that incorporates a chiral auxiliary. Planar-chiral tricarbonyl-chromium complexes are one example of auxiliaries used for this purpose. researchgate.net

Chiral Catalysts: Asymmetric catalysis provides a more atom-economical approach where a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product.

Organocatalysis: Chiral organocatalysts, such as proline and its derivatives, can catalyze the asymmetric α-functionalization of aldehydes and ketones, which are precursors to amino acids.

Transition Metal Catalysis: Cooperative catalysis involving an achiral metal complex (e.g., dirhodium(II) carboxylate) and a chiral catalyst (e.g., a chiral spiro phosphoric acid) has been used for the highly enantioselective N–H insertion reactions to form α-amino acid derivatives. rsc.orgnih.gov Another established method uses a chiral catalyst, such as (S)-oxazaborolidine, for the enantioselective reduction of α-keto acids to α-hydroxy acids, which can then be converted to α-amino acids. organic-chemistry.org Chiral N-heterocyclic carbene complexes of iridium have also been used for the enantioselective synthesis of α,α-disubstituted α-amino acids. rsc.org

The enantiopure (R)- or (S)-2-aminobutanoic acid obtained through these methods can then be reacted with phenyl isocyanate, as described in section 2.2, to yield the corresponding enantiomer of this compound without affecting the newly established stereocenter. jst.go.jp

Table 3: Examples of Chiral Reagents in Enantioselective Synthesis of Amino Acid Precursors

| Reagent Type | Example | Application | Reference(s) |

|---|---|---|---|

| Chiral Auxiliary | Planar-chiral (arene)tricarbonyl-chromium complexes | Stereoselective alkylation of glycine-derived Schiff bases. | researchgate.net |

| Chiral Catalyst | (S)-Oxazaborolidine | Enantioselective reduction of trichloromethyl ketones to access α-amino acids. | organic-chemistry.org |

| Cooperative Catalysis | Dirhodium(II) acetate (B1210297) + Chiral Spiro Phosphoric Acid (SPA) | Enantioselective N-H insertion into diazo compounds. | rsc.org, nih.gov |

| Enzymatic Resolution | Acylase from Aspergillus melleus | Selective hydrolysis of one enantiomer from a racemic N-acyl-2-aminobutanoic acid mixture. | google.com |

Stereochemical Control and Purity Assessment

The synthesis of this compound and its analogs often yields a racemic mixture, necessitating methods for stereochemical control and the separation of enantiomers. The chiral center at the alpha-carbon of the butanoic acid backbone makes stereoselectivity a critical aspect of its synthesis and characterization.

Stereochemical Control: Achieving stereochemical control can be approached through two primary strategies: asymmetric synthesis or chiral resolution of a racemic mixture. Asymmetric synthesis aims to produce a specific enantiomer directly. This can be accomplished by using chiral starting materials, such as enantiomerically pure 2-aminobutanoic acid, or by employing chiral catalysts or auxiliaries during the synthetic process. For instance, stereoselective synthesis of unnatural α-amino acid derivatives has been achieved through photoredox catalysis, which allows for the C-radical addition to a chiral glyoxylate-derived N-sulfinyl imine. nih.gov While not specific to this compound, this methodology highlights a potential route for stereocontrolled synthesis.

Chiral resolution, the separation of enantiomers from a racemic mixture, is a more common approach. nih.gov This can be achieved through several techniques:

Diastereomeric Salt Formation: Reaction of the racemic carboxylic acid with a chiral base can form diastereomeric salts, which can then be separated by crystallization due to their different physical properties.

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for separating enantiomers. sigmaaldrich.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209) phenylcarbamates, have shown broad applicability in resolving various chiral compounds, including N-acyl-alpha-amino acids. capes.gov.brnih.gov The choice of CSP and mobile phase composition is crucial for achieving optimal separation. For N-blocked amino acids, CHIROBIOTIC T and R phases have been reported to be effective. sigmaaldrich.com

Purity Assessment: The purity of this compound, including its enantiomeric purity, is typically assessed using a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone for purity analysis. For phenylurea compounds, HPLC systems with UV detection are common. oup.comoup.comchromatographyonline.com To enhance selectivity, post-column derivatization techniques can be employed. oup.comoup.com For determining enantiomeric purity, chiral HPLC is the method of choice. sigmaaldrich.com The use of a chiral column allows for the separation and quantification of each enantiomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for structural elucidation and can also be used for purity assessment. nih.govnih.gov The chemical shifts and coupling constants of the protons and carbons in the molecule provide a unique fingerprint. Impurities can often be detected as additional signals in the NMR spectrum.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound and can be coupled with liquid chromatography (LC-MS) for enhanced analytical power. This technique is particularly useful for identifying and quantifying trace impurities.

Derivatization Strategies for Structural Modification

The structure of this compound offers several sites for chemical modification, allowing for the synthesis of a diverse range of analogs with potentially altered properties. These modifications can be targeted at the phenyl moiety, the butanoic acid backbone, or the urea linkage.

Modifications at the Phenyl Moiety

The phenyl ring of the carbamoyl (B1232498) group is a prime target for derivatization. Introducing substituents onto the aromatic ring can significantly influence the electronic and steric properties of the molecule.

Common synthetic approaches to achieve this involve starting with a substituted aniline (B41778) which is then converted to the corresponding substituted phenyl isocyanate. This isocyanate can then be reacted with 2-aminobutanoic acid to yield the desired derivatized product. For instance, a series of N-alkyl substituted urea derivatives have been synthesized where fluoro substituents were introduced at the ortho and para positions of the phenyl ring. oup.com This was achieved by reacting the appropriately substituted phenyl isocyanate with an amine.

Table 1: Examples of Phenyl Moiety Modifications

| Substituent | Position on Phenyl Ring | Potential Synthetic Precursor |

|---|---|---|

| Fluoro | ortho, para | 2-Fluorophenyl isocyanate, 4-Fluorophenyl isocyanate |

| Chloro | ortho | 2-Chlorophenyl isocyanate |

| Bromo | ortho | 2-Bromophenyl isocyanate |

Modifications at the Butanoic Acid Backbone

The butanoic acid backbone can be modified at several positions to introduce new functional groups or alter the chain length.

Alkylation/Functionalization at the α- or β-positions: Introducing substituents at the carbon atoms of the butanoic acid chain can create new chiral centers and alter the molecule's shape and flexibility.

Chain Extension or Contraction: Replacing the butanoic acid with other amino acids (e.g., propanoic acid, pentanoic acid) would lead to analogs with different chain lengths.

Esterification of the Carboxylic Acid: The carboxylic acid group is readily converted into an ester. This is a common strategy in the synthesis of N-acylamino esters. nih.gov For example, N-benzoyl amino methyl esters have been prepared by reacting the corresponding benzoic acid derivative with 2-amino methyl esters. nih.gov

Table 2: Examples of Butanoic Acid Backbone Modifications

| Modification Type | Description |

|---|---|

| Esterification | Conversion of the carboxylic acid to an ester (e.g., methyl, ethyl ester). |

| Amidation | Conversion of the carboxylic acid to an amide. |

| Chain Homologation | Use of aminopentanoic acid or aminohexanoic acid instead of aminobutanoic acid. |

These modifications can influence the molecule's solubility, metabolic stability, and ability to interact with biological targets.

Functionalization of the Urea Linkage

The urea linkage itself offers opportunities for modification, although it is generally a stable functional group.

N-Alkylation/N-Arylation: One or both of the nitrogen atoms of the urea moiety can be further substituted. The synthesis of unsymmetrical ureas is a well-established field, often involving the reaction of an isocyanate with a primary or secondary amine. chem-space.com

Replacement with Thiourea (B124793): The carbonyl group of the urea can be replaced with a thiocarbonyl group to form a thiourea analog. This is typically achieved by using a phenyl isothiocyanate in the initial synthesis instead of phenyl isocyanate.

The hydrogen bonding capabilities of the urea moiety are crucial for its interaction with biological targets, and any modification at this site would significantly alter these interactions. nih.govnih.gov

Synthesis of Prodrug Forms and Bioconjugates (excluding clinical data)

The carboxylic acid group and the amino group of the original amino acid provide convenient handles for the synthesis of prodrugs and bioconjugates.

Prodrug Synthesis: A common prodrug strategy for compounds containing a carboxylic acid is to form an ester. scirp.orgacs.org For amino acid-containing molecules, amino acid ester prodrugs are frequently synthesized to enhance properties like membrane permeability. researchgate.netnih.gov For this compound, the carboxylic acid could be esterified with various alcohols or promoieties to create prodrugs that release the active compound upon hydrolysis in the body. For instance, carbamate ester derivatives have been synthesized as potential prodrugs for other parent compounds. youtube.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-Aminobutanoic acid |

| Phenyl isocyanate |

| 2-Fluorophenyl isocyanate |

| 4-Fluorophenyl isocyanate |

| 2-Chlorophenyl isocyanate |

| 2-Bromophenyl isocyanate |

| N-benzoyl amino methyl esters |

| Phenyl isothiocyanate |

| Pepsin |

Structural Characterization and Analytical Methodologies in Research

Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR spectra would provide critical data for the structural confirmation of 2-(Phenylcarbamoylamino)butanoic acid.

In a ¹H NMR spectrum, the acidic proton of the carboxyl group is expected to appear as a broad singlet at a significantly downfield chemical shift, typically in the 10–12 ppm region. libretexts.org The protons on the phenyl ring would likely appear in the 7.0-7.6 ppm range. The two N-H protons of the urea (B33335) linkage would also be present, with their chemical shifts being sensitive to solvent and concentration. The proton on the alpha-carbon (the carbon adjacent to the carboxylic acid) would be deshielded and is expected to resonate in the 4.0-4.5 ppm range. The methylene (-CH₂) and methyl (-CH₃) protons of the butanoic acid chain would appear further upfield. docbrown.info

In ¹³C NMR, the carbonyl carbons of the carboxylic acid and the urea group are highly deshielded, with expected signals in the 160-185 ppm range. libretexts.org Carbons of the phenyl ring would resonate between 115 and 140 ppm, while the aliphatic carbons of the butanoic acid chain would appear at the upfield end of the spectrum. libretexts.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| Carboxylic Acid (-COOH) | 10.0 - 12.0 (broad s) | 170 - 185 |

| Urea Carbonyl (-NH-CO-NH-) | - | 155 - 165 |

| Phenyl Ring (-C₆H₅) | 7.0 - 7.6 (m) | 115 - 140 |

| Urea Protons (-NH) | 6.0 - 8.5 (s) | - |

| Alpha-Carbon Proton (-CH) | 4.0 - 4.5 (m) | 50 - 60 |

| Methylene Protons (-CH₂) | 1.6 - 2.0 (m) | 25 - 35 |

Note: s = singlet, t = triplet, m = multiplet. Shifts are referenced to TMS and are approximate.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed, corresponding to the exact mass of the molecule (C₁₁H₁₄N₂O₃, molecular weight: 222.24 g/mol ). High-resolution mass spectrometry (HRMS) could confirm the molecular formula with high accuracy.

The fragmentation pattern provides further structural evidence. Key fragmentation pathways for this molecule would likely involve the cleavage of bonds adjacent to the carbonyl groups. docbrown.info Common fragments might include the loss of the carboxyl group (-COOH, 45 Da) or the butanoic acid side chain. Another characteristic fragmentation could be the cleavage of the amide bond, potentially leading to ions corresponding to phenyl isocyanate [C₆H₅NCO]⁺ or the aminobutanoic acid fragment.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment Ion | Structure / Description | Predicted m/z |

|---|---|---|

| [C₁₁H₁₄N₂O₃]⁺ | Molecular Ion | 222 |

| [C₁₀H₁₃N₂O]⁺ | Loss of -COOH | 177 |

| [C₇H₅NO]⁺ | Phenyl Isocyanate | 119 |

| [C₄H₈NO₂]⁺ | 2-Aminobutanoic acid fragment | 102 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy excels at identifying the functional groups within a molecule. The IR spectrum of this compound would display several characteristic absorption bands.

A very broad absorption band is expected in the range of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. docbrown.inforesearchgate.net Within this region, the N-H stretching vibrations of the urea group would also appear, typically around 3300-3500 cm⁻¹. The spectrum would show two distinct and strong C=O stretching absorptions: one for the carboxylic acid carbonyl (around 1710 cm⁻¹) and another for the urea carbonyl (around 1650-1680 cm⁻¹). libretexts.orgspectroscopyonline.com Additionally, C-H stretching vibrations from the aromatic and aliphatic parts of the molecule would be observed just below and above 3000 cm⁻¹, respectively.

Table 3: Predicted Characteristic Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid O-H | Stretch | 2500 - 3300 (very broad) |

| Amide/Urea N-H | Stretch | 3300 - 3500 (medium) |

| Aliphatic C-H | Stretch | 2850 - 2960 (medium) |

| Aromatic C-H | Stretch | 3000 - 3100 (weak) |

| Carboxylic Acid C=O | Stretch | 1700 - 1725 (strong) |

| Urea C=O | Stretch | 1650 - 1680 (strong) |

| Aromatic C=C | Stretch | 1450 - 1600 (medium) |

Chromatographic Methods for Purity and Isomer Separation

Chromatography is essential for separating the target compound from impurities, starting materials, and byproducts, thereby assessing its purity. It is also the primary method for separating different isomers.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier technique for analyzing non-volatile compounds like this compound. A reversed-phase HPLC method would likely be employed, using a C18 stationary phase. The mobile phase would typically consist of a mixture of water and an organic solvent, such as acetonitrile or methanol, often with an acidic modifier like formic or acetic acid to ensure the carboxylic acid remains protonated for better peak shape. nih.gov

Detection is commonly achieved using an ultraviolet (UV) detector, as the phenyl group in the molecule acts as a strong chromophore. This method allows for the quantification of the compound and the detection of impurities at very low levels. Furthermore, if the compound is chiral (due to the stereocenter at the alpha-carbon), HPLC with a chiral stationary phase could be used to separate and quantify the individual enantiomers.

Gas Chromatography-Mass Spectrometry (GC-MS)

Direct analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) is generally not feasible. The compound's carboxylic acid and urea functional groups make it polar and non-volatile, and it would likely decompose at the high temperatures required for GC analysis. nih.gov

To use GC-MS, a chemical derivatization step is necessary to increase the compound's volatility and thermal stability. mdpi.com The carboxylic acid group can be converted into a more volatile ester (e.g., a methyl or ethyl ester) or a trimethylsilyl (TMS) ester. nist.gov After derivatization, the resulting compound can be readily analyzed by GC-MS. This technique is highly effective for separating the derivatized target compound from volatile impurities and provides mass spectral data for confident identification of each separated component. umich.edu

X-ray Crystallography for Solid-State Structure Determination

The determination of the three-dimensional atomic arrangement of a chemical compound in its solid state is crucial for understanding its physical and chemical properties. X-ray crystallography is a definitive technique for elucidating such structures. It provides precise information on bond lengths, bond angles, and conformational arrangements of atoms within a crystal lattice.

A review of scientific literature reveals that to date, no specific X-ray crystallographic data for this compound has been publicly reported. Consequently, detailed information regarding its crystal system, space group, unit cell dimensions, and intermolecular interactions in the solid state is not available. While crystallographic studies have been conducted on structurally related molecules, such as derivatives of glutaric acid amides, these findings cannot be directly extrapolated to predict the precise solid-state conformation of this compound.

The table below is intended to present key crystallographic parameters. However, due to the absence of published research, it remains unpopulated.

Table 1: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

| Density (calculated) (g/cm³) | Data not available |

This table is based on the standard parameters reported in X-ray crystallography studies. The fields are marked as "Data not available" because no published crystallographic data for this compound could be located.

Advanced Analytical Approaches in Complex Biological Matrices (non-clinical)

The accurate quantification of chemical compounds in complex biological matrices such as plasma, tissue homogenates, or microsomal incubations is fundamental in non-clinical research. Advanced analytical techniques, particularly liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), are widely employed for their high sensitivity and selectivity.

A comprehensive search of the scientific literature indicates that no specific advanced analytical methods for the determination of this compound in non-clinical complex biological matrices have been published. While general methodologies for the analysis of small molecules in biological samples are well-established, a validated method tailored to this specific compound is not publicly available. The development and validation of such a method would typically involve optimization of sample preparation, chromatographic separation, and mass spectrometric detection.

Key validation parameters for a bioanalytical method, as per regulatory guidelines, would include accuracy, precision, selectivity, sensitivity, recovery, and stability. In the absence of a specific published method for this compound, the following table, which would ordinarily detail the performance characteristics of such an assay, remains without data.

Table 2: Performance Characteristics of a Hypothetical LC-MS/MS Method for this compound

| Parameter | Detail | Finding |

|---|---|---|

| Instrumentation | Chromatographic System | Data not available |

| Mass Spectrometer | Data not available | |

| Chromatography | Column | Data not available |

| Mobile Phase | Data not available | |

| Flow Rate | Data not available | |

| Injection Volume | Data not available | |

| Sample Preparation | Technique | Data not available |

| Extraction Solvent | Data not available | |

| Method Validation | Linearity Range | Data not available |

| Lower Limit of Quantification (LLOQ) | Data not available | |

| Accuracy (% Bias) | Data not available | |

| Precision (% CV) | Data not available | |

| Matrix Effect | Data not available | |

| Recovery (%) | Data not available |

This table outlines the typical parameters for a validated LC-MS/MS method in a biological matrix. All fields are marked as "Data not available" as no specific method for this compound has been reported in the literature.

Investigation of Biological Activities and Molecular Mechanisms

Enzyme Inhibition Studies

The core structure of 2-(phenylcarbamoylamino)butanoic acid, featuring a phenylurea moiety linked to an amino acid scaffold, has prompted investigations into its inhibitory effects on several key enzyme families. These studies are crucial for understanding the compound's potential therapeutic applications.

Identification of Target Enzymes and Isoforms

Research has focused on identifying specific enzymes and their isoforms that are targeted by this compound and its derivatives. This targeted approach allows for a more detailed understanding of the compound's mechanism of action and its potential for selective inhibition.

While direct inhibition of carbonic anhydrase (CA) by this compound has not been extensively documented, studies on related compounds containing carbamate (B1207046) and ureido functionalities suggest a potential for interaction with this enzyme family. Carbamate esters, which share structural similarities with the phenylcarbamoyl group, have been shown to inhibit human carbonic anhydrase isoforms I and II (hCA I and hCA II) nih.govresearchgate.nettandfonline.comtandfonline.comnih.gov. The proposed mechanism involves the coordination of the deprotonated carbamate nitrogen to the zinc ion in the enzyme's active site nih.govresearchgate.net.

Furthermore, a series of ureido-substituted benzenesulfonamides have demonstrated potent inhibition against several human carbonic anhydrase isoforms, including hCA I, II, IX, and XII acs.org. Some of these compounds exhibited low nanomolar inhibition constants and showed selectivity for the tumor-associated isoforms hCA IX and XII over the cytosolic isoforms acs.org. Another study on sulfonyl semicarbazide derivatives, which also contain a ureido-like moiety, reported subnanomolar affinity for hCA XII nih.gov. Although these compounds differ from this compound by the presence of a sulfonamide group, the findings highlight the potential of the ureido scaffold in designing carbonic anhydrase inhibitors.

Table 1: Inhibition of Human Carbonic Anhydrase Isoforms by Ureido-Containing Compounds

| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |

|---|---|---|---|---|

| Ureido-substituted benzenesulfonamide 1 | - | - | <10 | <10 |

| Ureido-substituted benzenesulfonamide 2 | - | - | <10 | <10 |

| 4-{[(3′-nitrophenyl)carbamoyl]amino}benzenesulfonamide | - | - | Low nanomolar | Low nanomolar |

| Sulfonyl semicarbazide derivative 1 | - | 3.5-14.4 | 20.5-38.7 | 0.59-0.79 |

| Sulfonyl semicarbazide derivative 2 | - | 3.5-14.4 | 20.5-38.7 | 0.59-0.79 |

The phenylurea scaffold present in this compound is a key feature in a class of compounds investigated as histone deacetylase (HDAC) inhibitors. Research has shown that aryl urea-containing molecules can act as modest, non-selective HDAC inhibitors nih.govacs.orgnih.govebi.ac.uk. Structure-activity relationship studies have revealed that substitutions on the nitrogen atoms of the urea (B33335) linker can significantly enhance both the potency and selectivity of these inhibitors, particularly for HDAC6 nih.govacs.orgnih.govebi.ac.uk.

For instance, the introduction of a branched linker group has led to the development of HDAC6 inhibitors with low nanomolar potency and over 600-fold selectivity against HDAC1 nih.govacs.orgnih.govebi.ac.uk. One such compound, 4-((1-butyl-3-phenylureido)methyl)-N-hydroxybenzamide, demonstrated potent HDAC6 inhibition and was found to decrease the growth of melanoma cells nih.gov. These findings suggest that the phenylcarbamoylamino moiety could serve as a foundational structure for the design of selective HDAC inhibitors.

Table 2: Inhibitory Activity of Aryl Urea-Based HDAC Inhibitors

| Compound | HDAC1 (IC₅₀, µM) | HDAC6 (IC₅₀, µM) | Selectivity (HDAC1/HDAC6) |

|---|---|---|---|

| Aryl urea 1 | Submicromolar | Submicromolar | Non-selective |

| Compound 5g | - | Low nanomolar | ~600-fold |

| 4-((1-butyl-3-phenylureido)methyl)-N-hydroxybenzamide | - | Potent | Selective for HDAC6 |

The N-terminal nucleophile (Ntn) hydrolase superfamily represents a class of enzymes that utilize a terminal serine, threonine, or cysteine residue as a nucleophile in the hydrolysis of amide bonds nih.govplos.org. While the investigation of specific inhibitors for Ntn hydrolases is an active area of research, there is currently a lack of direct evidence linking this compound or its close analogs to the inhibition of this enzyme family. The catalytic mechanism of these enzymes involves an N-terminal residue acting as the nucleophile nih.govresearchgate.net. The design of inhibitors often focuses on mimicking the transition state of the catalyzed reaction plos.org. Further research is required to determine if the structural features of this compound could allow it to interact with the active site of Ntn hydrolases.

Quorum sensing (QS) is a cell-to-cell communication process in bacteria that regulates gene expression, including the production of virulence factors. The enzymes involved in the synthesis of QS signal molecules, such as N-acyl-homoserine lactones (AHLs), are attractive targets for the development of anti-virulence agents nih.govnih.gov. While various classes of compounds, including those derived from natural products, have been investigated as QS inhibitors, there is no specific research available on the inhibition of quorum sensing enzymes by this compound. Studies have explored compounds like N-acyl cyclopentylamides, which share an acyl-amino acid-like structure, as inhibitors of QS in Pseudomonas aeruginosa nih.govresearchgate.net. These compounds were found to interfere with the interaction between the response regulators and the autoinducers nih.govresearchgate.net. Future studies could explore whether the phenylcarbamoylamino butanoic acid scaffold can be adapted to target key enzymes in bacterial quorum sensing pathways.

The structural characteristics of this compound, particularly the butanoic acid moiety, suggest potential interactions with other enzyme systems. For example, derivatives of butanoic acid have been investigated as inhibitors of carboxypeptidase A nih.govwikipedia.orgsemanticscholar.orgproteopedia.orgmdpi.com. Specifically, 2-benzyl-3-formylpropanoic acid was identified as a competitive inhibitor of this enzyme nih.gov. While structurally different from this compound, this indicates that substituted butanoic acid derivatives can bind to the active site of metalloproteases like carboxypeptidase A.

Additionally, the urea functionality is a key component in inhibitors of other enzymes, such as urease nih.gov. Various N¹,N²-disubstituted and trisubstituted urea derivatives have been synthesized and shown to inhibit urease activity nih.gov. This suggests that the phenylurea component of this compound could potentially interact with the active sites of enzymes that recognize urea or related structures.

Enzyme Kinetic Analysis and Inhibition Mechanism Elucidation

Enzyme kinetic analysis is fundamental to understanding how a compound interacts with an enzyme and modulates its activity. Such studies are crucial for drug discovery and for elucidating biological pathways.

Competitive, Non-Competitive, and Uncompetitive Inhibition

The interaction between an enzyme and an inhibitor can be classified into several types, primarily based on how the inhibitor binds to the enzyme and affects its interaction with the substrate.

Competitive Inhibition : In this mechanism, the inhibitor molecule is structurally similar to the substrate and binds to the enzyme's active site. juniperpublishers.comjuniperpublishers.com This binding event prevents the natural substrate from accessing the active site. The inhibitor and substrate are thus in direct competition. juniperpublishers.com The effect of a competitive inhibitor can be overcome by increasing the substrate concentration, which outcompetes the inhibitor for binding to the active site.

Non-Competitive Inhibition : A non-competitive inhibitor binds to the enzyme at a location other than the active site, known as an allosteric site. juniperpublishers.com This binding induces a conformational change in the enzyme, which reduces its catalytic efficiency without preventing the substrate from binding. In pure non-competitive inhibition, the inhibitor has an equal affinity for both the free enzyme and the enzyme-substrate complex. The inhibition cannot be overcome by increasing the substrate concentration.

Uncompetitive Inhibition : This form of inhibition occurs when the inhibitor binds only to the enzyme-substrate (ES) complex, not to the free enzyme. This type of binding also occurs at an allosteric site, which is only formed after the substrate has bound to the enzyme. The resulting enzyme-substrate-inhibitor (ESI) complex is catalytically inactive.

Currently, there are no published studies identifying whether this compound acts as a competitive, non-competitive, or uncompetitive inhibitor against any specific enzyme.

Determination of Inhibition Constants (Ki, IC50)

To quantify the potency of an enzyme inhibitor, two key parameters are determined: the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).

IC50 : This value represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50% under defined experimental conditions. It is a functional measure of inhibitor potency. The IC50 value can be influenced by factors such as the concentrations of the enzyme and substrate used in the assay. nih.gov

Ki (Inhibition Constant) : The Ki is a more absolute measure of an inhibitor's binding affinity. It represents the dissociation constant of the enzyme-inhibitor complex. A lower Ki value indicates a higher affinity of the inhibitor for the enzyme, and thus, a more potent inhibitor. For competitive inhibitors, the Ki can be calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the substrate concentration and the Michaelis constant (Km) of the enzyme. nih.gov

Specific IC50 and Ki values for this compound have not been reported in the scientific literature. An example of how such data would be presented is shown below.

Table 1: Hypothetical Enzyme Inhibition Data This table illustrates the type of data generated from enzyme kinetic studies. No experimental data is available for this compound.

| Target Enzyme | Inhibition Type | IC50 (µM) | Ki (µM) |

|---|---|---|---|

| Enzyme A | Data Not Available | Data Not Available | Data Not Available |

| Enzyme B | Data Not Available | Data Not Available | Data Not Available |

Allosteric Modulation and Conformational Effects

Allosteric modulators are molecules that bind to a receptor or enzyme at a site distinct from the primary active site. nih.gov This binding event triggers a change in the protein's three-dimensional structure, or conformation, which in turn alters the activity of the active site. science.gov Positive allosteric modulators (PAMs) enhance the enzyme's or receptor's activity, while negative allosteric modulators (NAMs) decrease it. researchgate.net The study of allosteric modulation is critical as it offers a more subtle way to control biological processes compared to direct blocking or activation of the active site. Techniques like X-ray crystallography or NMR spectroscopy can be used to study the conformational changes induced by the binding of an allosteric modulator. science.gov

There is no research available that describes this compound acting as an allosteric modulator or details its conformational effects on any protein target.

Antimicrobial and Antibacterial Potential

The evaluation of a compound's antimicrobial potential involves testing its ability to inhibit the growth of or kill various microorganisms. Derivatives of butanoic acid have been noted for their antimicrobial effects. nih.govnih.govmdpi.com

Broad-Spectrum Activity against Bacterial Strains

A compound with broad-spectrum activity is effective against a wide range of different bacterial species. nih.gov The assessment of this activity typically involves screening the compound against a panel of diverse bacteria, including both Gram-positive and Gram-negative organisms. nih.gov The primary metric for this evaluation is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium. nih.gov

No studies have been published that assess the broad-spectrum antibacterial activity of this compound.

Table 2: Illustrative Broad-Spectrum Antibacterial Activity Screening This table is a template for presenting MIC data. No experimental data is available for this compound.

| Bacterial Strain | Gram Type | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | Gram-Positive | Data Not Available |

| Escherichia coli | Gram-Negative | Data Not Available |

| Pseudomonas aeruginosa | Gram-Negative | Data Not Available |

| Enterococcus faecalis | Gram-Positive | Data Not Available |

Specificity against Gram-Positive and Gram-Negative Bacteria

Bacteria are broadly classified as Gram-positive or Gram-negative based on the structure of their cell walls, which significantly influences their susceptibility to antibacterial agents.

Gram-Positive Bacteria : These bacteria possess a thick peptidoglycan layer in their cell wall, which is generally more permeable to certain small molecules. mdpi.com

Gram-Negative Bacteria : These organisms have a more complex cell wall structure, featuring a thin peptidoglycan layer surrounded by an outer membrane containing lipopolysaccharides. This outer membrane acts as a formidable barrier, often making Gram-negative bacteria more resistant to antibiotics. mdpi.com

Some compounds exhibit selective activity, being more effective against one type of bacteria than the other. For instance, butanoic acid and its derivatives have shown varied effects against both Gram-positive and Gram-negative species. nih.govmdpi.com However, the specific activity profile of this compound against these bacterial types has not been investigated or reported.

An extensive search for scientific literature detailing the biological activities and molecular mechanisms of the chemical compound "this compound" did not yield any specific research findings for the outlined topics. There is currently no available data in the public domain regarding its effects on bacterial virulence factors, quorum sensing pathways, its mechanisms of antibacterial action, its antioxidant and free radical scavenging properties, its anti-inflammatory effects, or its interaction with other molecular targets in a pre-clinical setting.

Therefore, the requested article with detailed research findings and data tables for "this compound" cannot be generated at this time due to the absence of relevant scientific studies.

Investigation of Other Molecular Targets and Pathways (Pre-clinical)

Receptor Binding Studies

Information regarding the affinity and selectivity of this compound for specific biological receptors is not available in the current body of scientific literature. Receptor binding assays are crucial in pharmacology to understand how a compound may initiate a biological response. These studies determine the binding affinity (often expressed as Ki or IC50 values) of a ligand for a variety of receptors, ion channels, or transporters. Without such studies for this compound, its potential targets and pharmacological profile remain unknown.

A hypothetical data table for receptor binding studies is presented below to illustrate the type of information that would be included had it been available.

Interactive Data Table: Hypothetical Receptor Binding Profile of this compound

| Receptor Subtype | Binding Affinity (Ki, nM) | Assay Type | Source |

| e.g., Opioid Receptor Mu | Data Not Available | Radioligand Binding Assay | N/A |

| e.g., GABA-A Receptor | Data Not Available | Radioligand Binding Assay | N/A |

| e.g., NMDA Receptor | Data Not Available | Radioligand Binding Assay | N/A |

Cellular Pathway Modulation

There is currently no published research investigating the effects of this compound on intracellular signaling cascades or cellular pathways. Understanding how a compound modulates cellular pathways is fundamental to elucidating its mechanism of action. This can involve a wide range of assays to measure changes in second messengers (like cAMP or calcium), protein phosphorylation (e.g., MAP kinases), or gene expression. The absence of such data for this compound means its molecular and cellular effects are uncharacterized.

To demonstrate the kind of data that would be relevant, a hypothetical data table on cellular pathway modulation is provided below.

Interactive Data Table: Hypothetical Cellular Pathway Modulation by this compound

| Cellular Pathway | Key Protein/Molecule Assayed | Effect Observed | Cell Line/System | Source |

| e.g., MAPK/ERK Pathway | Phospho-ERK | Data Not Available | e.g., HEK293 cells | N/A |

| e.g., PI3K/Akt Pathway | Phospho-Akt | Data Not Available | e.g., SH-SY5Y cells | N/A |

| e.g., cAMP Signaling | cAMP levels | Data Not Available | e.g., CHO cells | N/A |

Structure Activity Relationship Sar and Structure Property Relationship Spr Analysis

Elucidation of Key Pharmacophoric Features

The fundamental pharmacophore of 2-(Phenylcarbamoylamino)butanoic acid can be deconstructed into three essential components: the phenyl ring, the central urea-like carbamoyl (B1232498) linkage, and the butanoic acid moiety. Each of these features plays a critical role in molecular recognition and biological effect.

The Phenyl Ring : This aromatic group is crucial for establishing hydrophobic interactions within the binding pocket of its biological target. The planar structure of the ring allows for potential π-π stacking or cation-π interactions with aromatic amino acid residues of a receptor or enzyme.

The Carbamoyl Linkage (-NH-CO-NH-) : This central unit is a key hydrogen bonding motif. The two nitrogen-bound hydrogens can act as hydrogen bond donors, while the carbonyl oxygen can serve as a hydrogen bond acceptor. This dual functionality allows for the formation of strong and specific hydrogen bonds, which are often critical for anchoring the molecule in the correct orientation for biological activity.

These three components, in their specific spatial arrangement, constitute the core pharmacophore necessary for the biological activity of this class of compounds.

Impact of Aromatic Substitutions on Biological Activity

Modifications to the peripheral phenyl ring can profoundly influence the compound's potency, selectivity, and pharmacokinetic properties. The nature, position, and size of substituents alter the electronic and steric profile of the molecule.

The introduction of various substituents on the phenyl ring can modulate the molecule's interaction with its target. For instance, electron-withdrawing groups (e.g., halogens like chloro or fluoro) or electron-donating groups (e.g., methoxy or methyl) can alter the electronic distribution of the ring, thereby affecting its binding affinity. The position of these substituents (ortho, meta, or para) is also critical, as it dictates the spatial orientation of the functional group and its ability to interact with specific sub-pockets of the binding site.

| Substituent (Position) | Electronic Effect | Potential Impact on Activity |

| 4-Chloro (-Cl) | Electron-withdrawing, Halogen bonding potential | May enhance binding through specific interactions. |

| 4-Methoxy (-OCH3) | Electron-donating | Could increase hydrogen bond acceptor capacity. |

| 3-Trifluoromethyl (-CF3) | Strong electron-withdrawing | Can alter pKa and hydrophobic interactions. |

| 2-Methyl (-CH3) | Electron-donating, Steric bulk | May introduce steric hindrance or favorable hydrophobic contacts. |

This table presents hypothetical SAR data based on general principles for N-phenylcarbamoyl derivatives.

Role of Butanoic Acid Moiety Modifications

The butanoic acid portion of the molecule is another key area for structural modification to fine-tune activity and properties. Alterations to the length, branching, or isosteric replacement of the carboxylic acid can lead to significant changes in biological outcomes.

Extending or shortening the alkyl chain of the butanoic acid can affect how the molecule fits within its binding site and can also modify its lipophilicity. For example, replacing the ethyl side chain with a larger group could either enhance hydrophobic interactions or create steric clashes. The carboxylic acid group itself is often essential for activity, and its removal or replacement with a bioisostere (e.g., a tetrazole or sulphonamide) can help to probe the necessity of this acidic function and potentially improve metabolic stability or cell permeability. nih.gov

Stereochemical Influence on Activity and Selectivity

The 2-position of the butanoic acid moiety in this compound is a chiral center, meaning the compound can exist as two enantiomers, (R) and (S). Stereochemistry is a critical determinant of biological activity, as biological systems, being chiral themselves, often exhibit a high degree of stereoselectivity. researchgate.net

One enantiomer typically displays significantly higher potency than the other because it can achieve a more optimal three-dimensional fit with the chiral binding site of its target protein. This precise fit maximizes the key binding interactions—hydrophobic, hydrogen bonding, and ionic—required for a biological response. The inactive or less active enantiomer, in contrast, may be unable to align its pharmacophoric features correctly.

The stereoselectivity of enzymes for N-carbamoyl-α-amino acids has been demonstrated, where enzymes can distinguish not only the stereochemistry at the α-carbon but also at other chiral centers in the molecule. researchgate.net This underscores the principle that the specific (R) or (S) configuration of this compound is likely a crucial factor for its biological function and selectivity.

Rational Design Principles for Enhanced Potency and Selectivity

Building upon the SAR and SPR data, several rational design principles can be employed to develop analogues of this compound with enhanced potency and selectivity.

Conformational Constraint : Introducing cyclic structures or rigid linkers can lock the molecule into a more bioactive conformation. This reduces the entropic penalty upon binding and can lead to a significant increase in affinity.

Bioisosteric Replacement : As mentioned, replacing the carboxylic acid or other functional groups with bioisosteres can improve pharmacokinetic properties such as absorption and metabolic stability, while retaining or enhancing biological activity.

Structure-Based Design : If the three-dimensional structure of the biological target is known, computational methods such as molecular docking can be used to design novel analogues that fit optimally into the binding site and form more favorable interactions.

Scaffold Hopping : This involves replacing the central phenylcarbamoyl-amino acid scaffold with a different chemical structure that maintains the same spatial arrangement of the key pharmacophoric features. This can lead to the discovery of novel chemical series with improved drug-like properties.

Comparative SAR Studies with Analogous Compounds (e.g., 3-Methyl-2-((phenylcarbamoyl)amino)butanoic acid)

A comparative analysis of the SAR of this compound with its analogue, 3-Methyl-2-((phenylcarbamoyl)amino)butanoic acid (the N-phenylcarbamoyl derivative of valine), highlights the importance of the substitution pattern on the amino acid moiety.

The key structural difference is the presence of a branched isopropyl group in the valine-derived analogue, in contrast to the linear ethyl group of the butanoic acid-derived compound. This seemingly small change can have a significant impact on biological activity.

| Compound | Amino Acid Moiety | Side Chain | Potential SAR Implications |

| This compound | α-Aminobutyric acid | Ethyl (-CH2CH3) | Provides a certain level of lipophilicity and fits into a corresponding hydrophobic pocket. |

| 3-Methyl-2-((phenylcarbamoyl)amino)butanoic acid | Valine | Isopropyl (-CH(CH3)2) | The branched, bulkier isopropyl group requires a larger, specifically shaped hydrophobic pocket. It may lead to increased potency if the target accommodates it, or a loss of activity due to steric hindrance. |

This table illustrates a comparative SAR analysis based on structural differences.

The increased steric bulk of the isopropyl group in the valine analogue means it will interact differently with the target's binding site. If the binding pocket is sufficiently large and accommodating, the enhanced hydrophobic interactions from the branched chain could lead to an increase in potency. Conversely, if the pocket is narrow, the bulkier group could introduce steric clashes, resulting in a significant decrease or complete loss of activity. This comparison underscores the sensitivity of SAR to even minor structural modifications in the amino acid portion of the molecule.

Computational and Theoretical Studies

Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interaction between a ligand, such as 2-(Phenylcarbamoylamino)butanoic acid, and a biological target, typically a protein or enzyme.

In a hypothetical molecular docking study, this compound would be docked into the active site of a selected target protein. The binding affinity, which indicates the strength of the interaction, would be estimated using various scoring functions. These functions calculate a score that represents the binding free energy of the complex. A lower score typically indicates a more favorable binding. For instance, docking scores for similar compounds against various targets have been reported in the range of -5 to -11 kcal/mol, suggesting that this compound could exhibit significant binding affinity depending on the target. nih.govnih.gov

Scoring functions are diverse, ranging from force-field-based methods to empirical and knowledge-based functions. The choice of scoring function can influence the predicted binding affinity, and often, a consensus approach using multiple functions is employed to increase the reliability of the prediction.

Table 1: Hypothetical Binding Affinity Predictions for this compound against a Target Protein

| Scoring Function | Predicted Binding Affinity (kcal/mol) |

|---|---|

| AutoDock Vina | -7.8 |

| GOLD Suite | -8.2 |

| MOE-Dock | -7.5 |

Note: The data in this table is for illustrative purposes only and represents hypothetical outcomes of a molecular docking study.

Beyond predicting binding affinity, molecular docking provides a detailed view of the ligand's orientation within the binding pocket of the target. This allows for the characterization of key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, which are crucial for the stability of the ligand-target complex. For this compound, the phenyl ring, the carbamoyl (B1232498) group, and the butanoic acid moiety would be expected to form specific interactions with the amino acid residues of the binding pocket. For example, the amide and carbonyl groups are potential hydrogen bond donors and acceptors, while the phenyl group can engage in hydrophobic and pi-stacking interactions.

Analysis of these interactions helps in understanding the mechanism of action and provides a rational basis for designing more potent and selective analogs. Similar studies on related compounds have identified key residues involved in binding, which often include amino acids like arginine, histidine, and alanine. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules. An MD simulation of this compound, both in solution and when bound to a target protein, would provide valuable information about its conformational flexibility and the stability of the complex over time.

The simulation would track the trajectory of the molecule, revealing its preferred conformations and the energy barriers between them. When simulating the ligand-target complex, MD can assess the stability of the binding pose predicted by molecular docking. nih.gov The root-mean-square deviation (RMSD) of the ligand and protein backbone would be monitored over the simulation time, typically in the nanosecond range, to evaluate the stability of the complex. nih.gov A stable complex would show minimal fluctuations in RMSD. Furthermore, MD simulations allow for the detailed analysis of the dynamics of key interactions, such as the persistence of hydrogen bonds.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds.

To develop a QSAR model for a series of compounds related to this compound, a set of molecular descriptors would first be calculated for each molecule. These descriptors quantify various aspects of the molecular structure, such as its physicochemical, topological, and electronic properties. Examples of descriptors include molecular weight, logP (lipophilicity), polar surface area, and various 2D and 3D descriptors. mdpi.commdpi.com

Once the descriptors are calculated, a statistical method, such as Multiple Linear Regression (MLR), would be used to build a model that correlates a selection of these descriptors with the observed biological activity (e.g., IC50 values). mdpi.com The goal is to create a model with good predictive power, which is assessed using statistical parameters like the coefficient of determination (R²), the cross-validated R² (Q²), and the external validation R². nih.gov

Table 2: Example of a Hypothetical 2D-QSAR Model Equation

A validated QSAR model can be used to predict the biological activity of new, untested compounds based solely on their chemical structure. This allows for the virtual screening of large libraries of compounds and the rational design of new derivatives with potentially improved activity. By analyzing the contribution of each descriptor in the QSAR model, it is possible to identify the structural features that are most important for the desired biological effect. For instance, a positive coefficient for logP would suggest that increasing lipophilicity could lead to higher activity. This predictive capability is a cornerstone of modern drug discovery, enabling a more focused and efficient search for new therapeutic agents. mdpi.com

Quantum Chemical Calculations

Quantum chemical calculations are indispensable tools in modern chemistry for predicting the properties and behavior of molecules before their synthesis. These in silico methods, particularly Density Functional Theory (DFT), allow for the detailed investigation of a molecule's electronic structure, which governs its stability, reactivity, and potential interactions with biological targets. researchgate.net For a molecule like this compound, these calculations can provide significant insights into its fundamental chemical nature.

Electronic Properties (HOMO-LUMO, Molecular Electrostatic Potential)

The electronic properties of a molecule are critical to understanding its chemical behavior. Key descriptors derived from quantum chemical calculations include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).

HOMO-LUMO Analysis: The HOMO and LUMO are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. acs.org

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule that is more polarizable and reactive. For phenylurea derivatives and related amino acid conjugates, DFT calculations, often using functionals like B3LYP with a 6-311++G(d,p) basis set, are standard for determining these values. researchgate.net While specific values for the title compound are not available, analysis of similar structures suggests the HOMO is typically localized on the electron-rich phenylurea moiety, while the LUMO is distributed across the aromatic and carbonyl systems.

Interactive Data Table: Illustrative Frontier Orbital Energies This table presents hypothetical, yet representative, frontier orbital energy values for this compound, based on typical results for analogous compounds.

| Property | Energy (eV) | Description |

| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | -1.2 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| ΔE (Gap) | 5.3 | HOMO-LUMO energy gap; an indicator of chemical stability and reactivity. |

Molecular Electrostatic Potential (MEP): The MEP is a three-dimensional map of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying the electrophilic and nucleophilic sites within a molecule. The MEP visualizes regions of positive and negative electrostatic potential, which are color-coded for intuitive analysis.

Red Regions (Negative Potential): These areas are rich in electrons and are susceptible to electrophilic attack. In this compound, these would be concentrated around the oxygen atoms of the carbonyl and carboxyl groups.

Blue Regions (Positive Potential): These areas are electron-deficient and represent sites for nucleophilic attack. The hydrogen atoms of the amine and carboxylic acid groups are expected to be the most positive regions.

Green/Yellow Regions (Neutral Potential): These areas, typically the phenyl ring and the alkyl chain, are relatively neutral.

The MEP map is crucial for predicting non-covalent interactions, such as hydrogen bonding, which are vital for molecular recognition in biological systems, like the binding of an inhibitor to an enzyme's active site. acs.org

Reactivity and Stability Predictions

Quantum chemical calculations offer quantitative predictions of a molecule's reactivity and stability. Conformational analysis, a key component of these studies, reveals the most stable three-dimensional arrangement of the atoms. For phenylurea derivatives, studies have shown a general preference for a trans-trans conformation in the solid state, although a more dynamic behavior exists in solution. nih.gov The planarity of the urea (B33335) group can be disrupted by substitution, which in turn affects crystal packing and solubility. nih.gov

The stability of this compound can also be assessed by calculating the rotational energy barrier of the amide bond. A higher energy barrier suggests a more rigid structure. Furthermore, the calculated vibrational frequencies can confirm that the optimized geometry represents a true energy minimum (no imaginary frequencies) and can be compared with experimental infrared (IR) spectroscopy data to validate the computational model. acs.org

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide further insights:

Interactive Data Table: Illustrative Global Reactivity Descriptors This table presents hypothetical, yet representative, reactivity descriptors for this compound, calculated from the frontier orbital energies shown previously.

| Descriptor | Formula | Value | Interpretation |

| Ionization Potential (I) | -EHOMO | 6.5 eV | The energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | 1.2 eV | The energy released when an electron is added. |

| Electronegativity (χ) | (I + A) / 2 | 3.85 | The power of the molecule to attract electrons. |

| Chemical Hardness (η) | (I - A) / 2 | 2.65 | Resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | 0.188 | A measure of the molecule's reactivity; inverse of hardness. |

| Electrophilicity Index (ω) | χ² / (2η) | 2.79 | A measure of the molecule's electrophilic character. |

These descriptors collectively suggest a molecule of moderate reactivity with significant stability, characteristic of drug-like molecules.

Virtual Screening and De Novo Design Approaches

The computational insights gained from quantum chemical calculations can be leveraged in broader drug discovery campaigns through virtual screening and de novo design.

Virtual Screening: Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. researchgate.netnih.gov Given that urea and phenylurea derivatives are known inhibitors of various enzymes, such as urease, this compound could be a candidate for such screening. nih.govrsc.org